molecular formula C12H11NO3S3 B4777597 methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate

methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B4777597
M. Wt: 313.4 g/mol
InChI Key: HGBNVLUDGOAIOY-VQHVLOKHSA-N
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Description

Methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that features a thiazolidine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or carbonyl groups within the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its combined thiazolidine and thiophene rings, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound belonging to the class of thiazolidinones. This compound has garnered attention in various fields of research due to its potential biological activities, including antibacterial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a thiophene moiety, and a propanoate group, which contribute to its unique chemical properties. The presence of the thiophene ring enhances the compound's stability and reactivity.

Property Details
IUPAC Name This compound
Molecular Formula C12H11N2O3S2
Molecular Weight 283.36 g/mol
CAS Number [Not available]

Antibacterial Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness exceeding that of standard antibiotics like ampicillin.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

Compound MIC (mg/mL) Bacteria Tested Activity Level
Compound 80.004–0.03Enterobacter cloacaeHigh
Compound 10.015Bacillus cereusModerate
Compound 120.008–0.06Staphylococcus aureusHigh

Antifungal Activity

The antifungal properties of this compound have also been explored. Studies reveal that certain derivatives exhibit potent antifungal activity against various fungal strains.

Table 2: Antifungal Activity of Thiazolidinone Derivatives

Compound MIC (mg/mL) Fungi Tested Activity Level
Compound 150.004–0.06Trichoderma virideVery High
Compound 10>0.06Aspergillus fumigatusLow

The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors critical for bacterial and fungal growth. The trifluoromethyl group enhances binding affinity to target proteins, thus increasing potency.

Study on Antibacterial Efficacy

A study published in January 2023 evaluated various derivatives of thiazolidinones against multiple bacterial strains. The most active compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a new therapeutic agent in treating bacterial infections .

Study on Antifungal Efficacy

Another investigation focused on the antifungal activity of thiazolidinone derivatives against common fungal pathogens. The results demonstrated that certain compounds were effective at concentrations that suggest they could be developed into viable antifungal treatments .

Properties

IUPAC Name

methyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S3/c1-16-10(14)4-5-13-11(15)9(19-12(13)17)7-8-3-2-6-18-8/h2-3,6-7H,4-5H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBNVLUDGOAIOY-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 4
methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 5
methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 6
Reactant of Route 6
methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate

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